Dipotassium naphthalene-2,6-dicarboxylate

Description

Nomenclature and Structural Identification

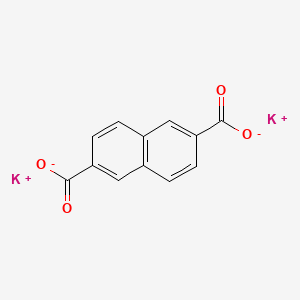

This compound exhibits a well-defined nomenclature system that reflects its structural composition and chemical heritage. The compound is officially designated with the Chemical Abstracts Service registry number 2666-06-0, establishing its unique chemical identity within international databases. The International Union of Pure and Applied Chemistry name for this compound is "this compound," which accurately describes its composition as the dipotassium salt of naphthalene-2,6-dicarboxylic acid.

The molecular structure of this compound consists of a naphthalene backbone substituted with two carboxylate groups at the 2 and 6 positions, each coordinated to potassium cations. The parent compound, 2,6-naphthalenedicarboxylic acid, serves as the foundation for this salt formation. The structural formula C₁₂H₆K₂O₄ indicates the presence of twelve carbon atoms forming the naphthalene core and carboxylate groups, six hydrogen atoms, two potassium cations, and four oxygen atoms from the carboxylate moieties.

Alternative nomenclature for this compound includes "2,6-naphthalenedicarboxylic acid dipotassium salt" and "potassium naphthalene-2,6-dicarboxylate," reflecting different approaches to describing the same molecular entity. The compound's molecular weight is calculated as 292.37 grams per mole, derived from the combined atomic masses of its constituent elements.

Historical Context and Discovery Timeline

The historical development of this compound is intrinsically linked to the discovery and synthesis of its parent compound, 2,6-naphthalenedicarboxylic acid. The foundational work in this area was pioneered by Robert Evert and Victor Merz in 1876, who first prepared 2,6-naphthalenedicarboxylic acid through the hydrolysis of 2,6-dicyanonaphthalene. This seminal achievement established the basic synthetic pathway that would later enable the preparation of various derivatives, including the dipotassium salt.

The evolution of synthetic methodologies for naphthalenedicarboxylic acid derivatives continued through the twentieth century, with significant advances in industrial production techniques. Patent literature from the mid-twentieth century documents various approaches to naphthalene-2,6-dicarboxylic acid synthesis, including carboxylation reactions using sodium salts and carbon monoxide under high pressure and temperature conditions. These developments provided the foundation for large-scale production of naphthalenedicarboxylic acid derivatives, including their alkali metal salts.

The recognition of this compound as a distinct chemical entity evolved alongside advances in coordination chemistry and crystal engineering. The compound gained particular prominence during the late twentieth and early twenty-first centuries as researchers explored metal-organic framework synthesis using organic linkers derived from aromatic carboxylic acids. This period witnessed extensive investigation of the compound's coordination properties and its ability to form extended network structures with various metal cations.

Contemporary research has established this compound as a valuable precursor and intermediate in advanced materials synthesis. The compound's historical trajectory reflects broader trends in organometallic chemistry, progressing from fundamental aromatic chemistry studies to sophisticated applications in materials science and nanotechnology.

Role in Coordination Chemistry and Metal-Organic Frameworks

This compound plays a pivotal role in modern coordination chemistry, particularly in the synthesis and development of metal-organic frameworks. The compound serves as an organic linker that facilitates the formation of three-dimensional crystalline networks when combined with appropriate metal cations. The naphthalene-2,6-dicarboxylate anion, liberated from the dipotassium salt, exhibits multiple coordination modes that enable diverse structural architectures in the resulting framework materials.

Research conducted on lanthanide-based metal-organic frameworks demonstrates the versatility of naphthalene-2,6-dicarboxylate as a bridging ligand. Studies have shown that this compound can coordinate with lanthanide metals including lanthanum, neodymium, europium, and gadolinium to form distinct three-dimensional topologies. The coordination behavior varies depending on the specific lanthanide employed, resulting in different framework geometries and coordination numbers ranging from seven to nine for the metal centers.

In neodymium-based systems, naphthalene-2,6-dicarboxylate exhibits three distinct coordination modes: bis-bidentate bridging, bis-bidentate chelate, and bis-bidentate chelate and bridging configurations. These varied coordination patterns enable the formation of different secondary building units, including dinuclear moieties and rod-shaped structures, which ultimately determine the overall framework architecture and porosity characteristics.

The compound's utility extends to transition metal coordination chemistry, as demonstrated in cobalt-based metal-organic framework synthesis. Research has shown that naphthalene-2,6-dicarboxylic acid, the parent compound of the dipotassium salt, can effectively coordinate with cobalt centers to form thermally stable framework materials. The thermal decomposition studies of these materials reveal that the naphthalenedicarboxylate ligand decomposes in the temperature range of 215 to 300 degrees Celsius, providing insights into the thermal stability limits of these coordination compounds.

The photoluminescent properties of metal-organic frameworks incorporating naphthalene-2,6-dicarboxylate have garnered significant attention in materials research. Europium-containing frameworks exhibit characteristic red-orange luminescence at 613 nanometers with quantum efficiencies reaching 3.56 percent. These optical properties make such materials attractive for applications in solid-state lighting and luminescence-based sensing technologies.

Advanced applications of naphthalene-2,6-dicarboxylate-based metal-organic frameworks include their use as solid-phase microextraction coatings for volatile organic compound detection. The porous nature of these materials, combined with their chemical selectivity, enables their application in analytical chemistry for biomarker detection in medical diagnostics. The gas sorption properties of these frameworks have been quantified, with Brunauer-Emmett-Teller surface areas ranging from approximately 58 to 150 square meters per gram, depending on the specific framework structure and activation conditions.

Properties

IUPAC Name |

dipotassium;naphthalene-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4.2K/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;;/h1-6H,(H,13,14)(H,15,16);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYXDWGFSMUTBJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6K2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561583 | |

| Record name | Dipotassium naphthalene-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2666-06-0 | |

| Record name | Dipotassium naphthalene-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Henkel Process-Based Preparation

Overview:

The Henkel process is a classical and widely applied method for preparing naphthalene-2,6-dicarboxylic acid dialkali metal salts, including dipotassium naphthalene-2,6-dicarboxylate. This process involves the disproportionation or rearrangement of alkali metal salts of naphthalene derivatives under high temperature and pressure in the presence of carbon dioxide and catalysts.

- Temperature: 350–500°C (preferably 380–470°C to optimize reaction rate and minimize side reactions)

- Pressure: Elevated CO₂ pressure inside an autoclave

- Reaction time: 5 minutes to 4 hours, depending on temperature and catalyst

- Catalyst: Oxides or halides of metals such as cadmium, zinc, mercury, or their compounds (e.g., zinc chloride, potassium iodide)

- Solvent: Protic solvents (water, alcohols) are avoided as they decompose the alkali metal salts; reactions are conducted in molten or solid state under pressure.

- Starting from alkali metal naphthoates or dialkali metal naphthalene-dicarboxylates, the reaction proceeds via disproportionation or rearrangement to selectively yield this compound.

- The reaction mixture is maintained above the melting point of the polycyclic aromatic compound, and the product is withdrawn as a slurry.

Example Data (from patent EP0217329B1):

| Parameter | Range/Value |

|---|---|

| Temperature | 380–470°C |

| Pressure (CO₂) | Variable, autoclave sealed |

| Reaction Time | 1 hour typical |

| Catalyst | ZnCl₂, KI (amounts vary) |

| Yield | High, quantified by HPLC |

Hydrolysis of Dimethyl 2,6-Naphthalene Dicarboxylate

Overview:

An alternative preparation involves hydrolyzing the dimethyl ester of naphthalene-2,6-dicarboxylate in the presence of a basic compound to yield the dipotassium salt.

- Solvent system: Mixed solvent of water and hydrophobic organic solvent (e.g., n-butanol)

- Temperature: 60–100°C (preferably 70–90°C)

- Reaction time: 1–5 hours

- Additives: Polyalkylene glycol or surface-active agents to improve phase separation and yield

- Dimethyl 2,6-naphthalene dicarboxylate is reacted with aqueous sodium hydroxide or potassium hydroxide in a biphasic system.

- After reaction completion, the mixture separates into organic and aqueous phases; the aqueous phase contains the dipotassium salt.

- Acidification of the aqueous phase yields naphthalene-2,6-dicarboxylic acid, which can be redissolved in potassium hydroxide to regenerate the dipotassium salt if desired.

Example Data (from patent US20050240056A1):

| Component | Amount (per 100 parts 2,6-NDC) |

|---|---|

| Hydrophobic organic solvent | 20–200 parts |

| Additive (polyalkylene glycol) | 0.01–10 parts |

| Temperature | 70–90°C |

| Reaction Time | 1–5 hours |

| Yield | Quantitative (near 100%) |

Microwave-Assisted One-Pot Synthesis (Microwave Irradiation)

Overview:

Recent advances include microwave-assisted synthesis for rapid preparation of sodium analogues of naphthalene-2,6-dicarboxylate salts, which can be adapted for potassium salts. This method aligns with green chemistry principles by reducing reaction times and waste.

- Microwave irradiation for 30 minutes

- One-pot reaction involving mixing carboxylic acid precursors with alkali metal hydroxides or carbonates in suitable solvents

- Reaction temperature controlled by microwave power and time

- Rapid synthesis (minutes vs. hours in conventional methods)

- Improved energy efficiency

- Potential for preparing binary mixtures with other carboxylates for tailored properties

Summary Table of Preparation Methods

| Method | Temperature | Pressure | Reaction Time | Catalyst/Additives | Solvent System | Key Advantages |

|---|---|---|---|---|---|---|

| Henkel Process | 380–470°C | Elevated CO₂ | 5 min – 4 hrs | Metal oxides/halides (ZnCl₂, KI) | None (molten/solid state) | High purity, industrial scale |

| Hydrolysis of Dimethyl Ester | 70–90°C | Atmospheric/pressurized | 1–5 hrs | Polyalkylene glycol, surfactants | Biphasic water + organic solvent | Mild conditions, quantitative yield |

| Microwave-Assisted One-Pot Synthesis | ~100°C (microwave controlled) | Atmospheric | ~30 min | None or minimal | Aqueous/alcoholic solvents | Rapid, green chemistry approach |

Chemical Reactions Analysis

Types of Reactions

Dipotassium naphthalene-2,6-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.

Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other functional groups.

Substitution: The carboxylate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carboxylate groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthalene-2,6-dicarboxylic acid, while reduction can produce naphthalene-2,6-dimethanol .

Scientific Research Applications

Dipotassium naphthalene-2,6-dicarboxylate is a chemical compound with the formula . It is primarily utilized as an intermediate in the production of naphthalene-2,6-dicarboxylic acid, a precursor to high-performance polymers .

Synthesis of Naphthalene-2,6-Dicarboxylic Acid

This compound is crucial in the production of naphthalene-2,6-dicarboxylic acid, which is a valuable compound used in the creation of polyester-type resins . These resins exhibit outstanding properties suitable for various applications .

Henkel Reaction

The Henkel reaction is a method used to convert dipotassium or dicesium salts of naphthalene dicarboxylic acid to the 2,6-dicarboxylate form . This process involves heating the naphthalene dicarboxylate in the presence of a catalyst, such as a salt or oxide of cadmium, zinc, or mercury, at temperatures ranging from 350 to 530°C under a carbon dioxide atmosphere with a gauge pressure of 50-750 p.s.i.g. . This reaction causes a shift in the position of the carboxylate groups to the 2,6-positions .

Pretreatment of Mixed Diacids

When the starting material is an impure mixture of diacids obtained by liquid phase partial oxidation of mixed dimethylnaphthalenes, a pretreatment step is necessary to ensure the Henkel reaction proceeds as desired . This pretreatment involves extracting the mixed naphthalene dicarboxylic acids with a solvent like methanol or ethanol to remove impurities, including naphthalene aldehyde monoacids . The treated diacids are then converted to their corresponding dipotassium or dicesium salts .

Process Steps

The complete process for preparing naphthalene-2,6-dicarboxylic acid from mixed naphthalene dicarboxylic acids involves several steps :

- Extracting mixed naphthalene dicarboxylic acids with a solvent such as methanol or ethanol .

- Converting the purified dicarboxylic acids to dipotassium salts by reaction with potassium hydroxide or potassium carbonate .

- Heating the dipotassium salts in the presence of a catalyst, such as oxides and salts of cadmium, zinc, and mercury, to a temperature between 350 and 530°C under a carbon dioxide pressure .

- Separating the resulting salts from other reaction products .

- Recovering naphthalene-2,6-dicarboxylic acid .

Polymer Production

Mechanism of Action

The mechanism by which dipotassium naphthalene-2,6-dicarboxylate exerts its effects is primarily through its carboxylate groups. These groups are electrochemically active sites that participate in redox reactions. For example, in potassium-ion batteries, the compound exhibits a two-electron redox mechanism, where the carboxylate groups facilitate the storage and release of potassium ions . This mechanism is crucial for its application as an anode material in energy storage devices.

Comparison with Similar Compounds

Role in Metal-Organic Frameworks (MOFs)

The NDC linker in K₂NDC is widely used in MOFs. Comparisons with other dicarboxylate ligands:

- Topological Flexibility : Yttrium-NDC MOFs exhibit structural diversity (six polymorphs) due to coordination modulation, unlike transition-metal NDC MOFs, which maintain consistent topology .

- Catalytic Performance: CoNDC nanosheets show higher activity in olefin epoxidation than bulk counterparts, whereas CoBPDC frameworks prioritize stability over reactivity .

Thermal and Mechanical Properties in Polymers

K₂NDC-derived PEN is compared to other polyesters:

- Copolymer Effects : PEN’s melting point drops from 580°C (homopolymer) to ~325°C when copolymerized with 70% hydroxybenzoic acid (HBA), enabling processability without sacrificing strength .

Key Research Findings

Battery Performance : K₂NDC achieves higher capacity (200 mAh/g) than K₂TP (180 mAh/g) in KIBs, attributed to its conjugated naphthalene system .

MOF Diversity : Yttrium-NDC MOFs form six distinct polymorphs under modulation, whereas transition-metal NDC MOFs retain fixed topologies .

Polymer Applications : PEN’s dielectric properties make it superior to PET in high-temperature applications, though copolymerization is essential for practical processing .

Biological Activity

Dipotassium naphthalene-2,6-dicarboxylate (K2NDA) is a derivative of naphthalene-2,6-dicarboxylic acid, which has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of K2NDA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following chemical formula: . It is a small molecule that belongs to the class of naphthalenecarboxylic acids. The compound's structure features two carboxylate groups located at the 2 and 6 positions of the naphthalene ring, which are crucial for its biological interactions.

K2NDA interacts with various biological targets, most notably hemoglobin subunits. Research indicates that it can influence hemoglobin's oxygen-binding properties, potentially enhancing oxygen delivery in tissues. This interaction may be beneficial in conditions where improved oxygenation is required, such as in certain anemias or during hypoxic events .

Antioxidant Properties

K2NDA has been studied for its antioxidant capabilities. Antioxidants are essential in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential protective effects against cellular damage .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of K2NDA. It exhibits inhibitory effects against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The specific mechanisms by which K2NDA exerts these effects include disruption of bacterial cell membranes and interference with metabolic pathways .

Study on Hemoglobin Interaction

In a study examining the interaction between K2NDA and hemoglobin, researchers found that K2NDA enhances the oxygen affinity of hemoglobin. This effect was attributed to conformational changes in hemoglobin induced by the binding of K2NDA. Such findings suggest potential applications in enhancing oxygen delivery during surgical procedures or in patients with respiratory issues .

Antioxidant Efficacy Assessment

A study assessing the antioxidant activity of K2NDA demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The results indicated that K2NDA could be a promising candidate for developing antioxidant therapies aimed at reducing oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What is the recommended method for synthesizing dipotassium naphthalene-2,6-dicarboxylate with high purity?

Answer: The synthesis typically involves neutralizing naphthalene-2,6-dicarboxylic acid (CAS 1141-38-4) with potassium hydroxide in a 3:1 water/methanol solution. Key steps include:

Dissolving the acid in methanol under reflux.

Adding aqueous KOH dropwise to achieve a pH of ~10.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

Answer:

- FT-IR Spectroscopy: Identifies carboxylate stretching vibrations (asymmetric ~1560 cm⁻¹, symmetric ~1380 cm⁻¹) to confirm deprotonation .

- NMR (¹H/¹³C): Detects aromatic proton signals (δ 7.5–8.5 ppm) and carboxylate carbons (δ ~170 ppm) .

- X-ray Diffraction (XRD): Resolves crystal packing and confirms the dipotassium salt’s monoclinic lattice parameters .

Data Table:

| Technique | Key Observations | Reference |

|---|---|---|

| FT-IR | ν(asym) = 1562 cm⁻¹, ν(sym) = 1382 cm⁻¹ | |

| ¹³C NMR (D₂O) | δ 170.3 ppm (carboxylate carbons) |

Q. How can researchers assess stability under varying pH and temperature conditions?

Answer:

- Thermogravimetric Analysis (TGA): Measures decomposition onset (~300°C in N₂ atmosphere) .

- pH Stability Tests: Monitor solubility and precipitate formation in buffers (pH 2–12) via UV-Vis spectroscopy (λ = 270 nm for aromatic absorption) .

Advanced Research Questions

Q. What considerations are critical when using this compound as a ligand in MOF synthesis?

Answer:

- Coordination Modulation: Use of competing ligands (e.g., acetic acid) during synthesis adjusts framework topology. For example, Griffin et al. demonstrated structural diversity in Y(III)-based MOFs by modulating ligand ratios .

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance ligand solubility and metal-ligand coordination kinetics .

Q. How do synthesis parameters affect MOF crystallinity and porosity?

Answer: Variations in solvent systems and counterion ratios significantly impact MOF properties:

- Solvent: DMF yields higher surface area MOFs (~1200 m²/g) vs. water (~800 m²/g) due to slower crystallization .

- Counterion Ratio: Excess K⁺ ions can template specific pore geometries but may reduce thermal stability .

Data Table:

| Parameter | Effect on MOF Properties | Reference |

|---|---|---|

| DMF as solvent | Surface area: 1200 m²/g, Pore size: 1.2 nm | |

| H₂O as solvent | Surface area: 800 m²/g, Pore size: 0.8 nm |

Q. How to resolve discrepancies in catalytic efficiencies of its transition metal complexes?

Answer:

- Surface Area vs. Active Sites: Use Brunauer-Emmett-Teller (BET) analysis and X-ray photoelectron spectroscopy (XPS) to distinguish between surface area effects and metal center accessibility .

- Reaction Kinetics: Compare turnover frequencies (TOF) under standardized conditions (e.g., 25°C, 1 atm) to isolate ligand-metal electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.